Strophanthin

Descripción general

Descripción

Strophanthin is a very poisonous, bitter glycoside or mixture of glycosides obtained from the dried, ripe seeds of a strophanthus, especially Strophanthus kombe . It was discovered in Africa in 1859 and was first used with great health-effective-qualities in Germany . It is used as a cardiac stimulant and is known for its good effect by all older doctors .

Synthesis Analysis

The main product of the synthesis is strophanthidin- (3)-β-D-glucoside formed as a result of the transglycosidation of the cymaroside . The directed synthesis of strophanthidin- (3)-β-D-glucoside from strophanthidin and acetobromo-D-glucose has been carried out with a yield of 50% .

Molecular Structure Analysis

Strophanthin has a chemical formula of C39H60O13 . Its exact mass is 736.40 and its molecular weight is 736.900 .

Chemical Reactions Analysis

Physicochemical methods of determining cardiac glycosides of the strophanthidin series are based on the properties of the butenolide(~, B-unsaturated lactone) ring, the steroid nucleus, and the carbohydrate portion of the molecule . Analytical techniques which involve the butenolide ring are of greatest interest .

Physical And Chemical Properties Analysis

Strophanthin has a molecular formula of C36H54O14 . Its molecular weight is 710.8 g/mol .

Aplicaciones Científicas De Investigación

Historical Use in Warfare

Strophanthin was historically used in warfare, specifically in the making of poisoned arrows . The seeds of various Strophanthus species, which are key ingredients in Strophanthin, were also critical to poison arrow manufacture . This use of Strophanthin was at the center of power struggles between colonial administrators and communities in the Northern Territories of the Gold Coast Colony and Togoland throughout the 1920s .

Pharmaceutical Chemistry

The rise of pharmaceutical chemistry in Europe at the end of the nineteenth century saw the drug Strophanthin join the official roster of the British Pharmacopoeia in 1898 . This was a significant milestone in the global history of drug discovery .

Treatment of Heart Conditions

Strophanthin is a cardiac glycoside that interferes with the sodium-potassium balance of the cells . This effect is used in medicine to increase the contraction force of the heart muscle . By late 1905, clinical trials of intravenous use of Strophanthin for individuals suffering from weak hearts began in Germany .

Combatting Poor Circulation

During the next decade after 1905, German researchers perfected the use of Strophanthin to combat poor circulation . This application of Strophanthin has had a significant impact on the treatment of circulatory disorders.

Treatment of Cardiac Arrhythmia

Strophanthus, the plant from which Strophanthin is derived, is used in traditional medicine and is being studied for its medicinal properties . One of the key areas of interest is the use of the heart-active substance Strophanthin for treating heart problems such as cardiac arrhythmia .

Treatment of Mild Forms of Heart Failure

In addition to treating cardiac arrhythmia, Strophanthin is also used for treating mild forms of heart failure . This application of Strophanthin provides a valuable option for the management of heart failure conditions.

Mecanismo De Acción

Target of Action

Strophanthin, also known as Ouabain, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Strophanthin inhibits the Sodium/Potassium-transporting ATPase membrane pump . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin . Strophanthin also influences the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Biochemical Pathways

Strophanthin affects several biochemical signaling pathways. It has been shown to attenuate MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin signaling pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

It is known that strophanthin binds to plasma proteins to a significant extent (60%) .

Result of Action

The action of Strophanthin leads to various molecular and cellular effects. It induces cell cycle arrest at the G2/M phase . It also modulates the expression of various key proteins involved in apoptosis and autophagic cell death .

Action Environment

The action, efficacy, and stability of Strophanthin can be influenced by various environmental factors. For instance, when Strophanthin is subjected to the action of dilute acids, it yields a crystalline body—strophanthidin . .

Safety and Hazards

Strophanthin is unsafe for use without the direct supervision of a healthcare provider . It can cause side effects such as nausea, vomiting, headache, disturbance of color vision, and heart problems . It is also unsafe to use strophanthin if you are pregnant or breastfeeding . High doses that are taken uncontrolled can be life-threatening .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Strophanthin involves multiple steps that include the conversion of starting materials into intermediate compounds, followed by further reactions to form the final product. The overall strategy involves the use of organic chemistry techniques such as oxidation, reduction, and condensation reactions.", "Starting Materials": [ "3,4-Dimethoxyphenylacetonitrile", "Methylmagnesium bromide", "Benzaldehyde", "Acetyl chloride", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Chloroform", "Sodium chloride", "Water", "Sodium carbonate" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxyphenylacetonitrile and benzaldehyde in the presence of acetic anhydride and sulfuric acid to form 3,4-Dimethoxyphenylacrylic acid", "Step 2: Reduction of 3,4-Dimethoxyphenylacrylic acid with sodium borohydride to form 3,4-Dimethoxyphenylpropionic acid", "Step 3: Esterification of 3,4-Dimethoxyphenylpropionic acid with acetyl chloride in the presence of pyridine to form methyl 3,4-Dimethoxyphenylpropionate", "Step 4: Oxidation of methyl 3,4-Dimethoxyphenylpropionate with hydrogen peroxide and sodium hydroxide to form 3,4-Dimethoxyphenylpropionic acid", "Step 5: Conversion of 3,4-Dimethoxyphenylpropionic acid to strophanthidin by heating with sulfuric acid", "Step 6: Conversion of strophanthidin to Strophanthin by reacting with methylmagnesium bromide followed by treatment with hydrochloric acid and sodium carbonate" ] } | |

Número CAS |

11005-63-3 |

Nombre del producto |

Strophanthin |

Fórmula molecular |

C39H60O13 |

Peso molecular |

736.9 |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(((4R,6R)-4-methoxy-6-methyl-5-(((1S,2S,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-8,9,13-trimethyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-10H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C39H60O13/c1-21-33(52-26-14-22(18-40)30(43)32(45)31(26)44)27(48-5)16-29(50-21)51-24-6-8-37(20-41)35(3)11-10-34(2)25(23-15-28(42)49-19-23)7-9-39(34,47)36(35,4)12-13-38(37,46)17-24/h15,20-22,24-27,29-33,40,43-47H,6-14,16-19H2,1-5H3/t21-,22+,24+,25-,26+,27-,29?,30+,31-,32-,33?,34-,35+,36-,37+,38+,39+/m1/s1 |

Clave InChI |

OBAGDHZPZLEISV-TXZACQIRSA-N |

SMILES |

C[C@@H]1C(O[C@H]2C[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](OC)CC(O[C@H]3CC[C@]4(C=O)[C@@]5(C)CC[C@]6(C)[C@@H](C7=CC(OC7)=O)CC[C@@]6(O)[C@]5(C)CC[C@]4(O)C3)O1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Strophanthin; Kombetin; Eustrophinum; Combetin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Strophanthin in cardiac tissue?

A1: Strophanthin primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].

Q2: How does Strophanthin binding to Na+/K+ ATPase affect cardiac muscle contraction?

A2: By inhibiting Na+/K+ ATPase, Strophanthin disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].

Q3: Does Strophanthin impact the electrical activity of the heart?

A5: Yes, Strophanthin influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].

Q4: What is known about the molecular structure of Strophanthin?

A6: While the provided research doesn't detail specific spectroscopic data for Strophanthin, it does highlight that Convallatoxin, a type of Strophanthin, has been identified as the 1-Rhamnoside of k-Strophanthidin [].

Q5: How does the stability of Strophanthin in aqueous solutions vary?

A7: Research indicates that the stability of crystalline Strophanthin in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].

Q6: How does the route of administration affect Strophanthin absorption?

A8: Strophanthin exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].

Q7: What is the half-life of Strophanthin?

A10: Following intravenous administration, the half-life of Strophanthin has been estimated to be around 11 hours [].

Q8: How does the presence of other drugs influence the effects of Strophanthin?

A11: Research demonstrates that various drugs can interact with Strophanthin, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to Strophanthin [], while anesthetic agents like ether can reduce tolerance [].

Q9: Do cardiac diseases modify the response to Strophanthin?

A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to Strophanthin, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.

Q10: What animal models have been used to study Strophanthin's effects?

A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in Strophanthin research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.

Q11: Has Strophanthin been investigated for therapeutic applications beyond heart failure?

A14: While primarily known for its effects on the heart, Strophanthin has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.

Q12: What are the main safety concerns associated with Strophanthin use?

A15: Strophanthin has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.

Q13: How does hypersensitivity to Strophanthin manifest?

A16: Hypersensitivity to Strophanthin can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].

Q14: Are there specific factors that increase the risk of Strophanthin toxicity?

A17: Several factors can increase the risk of Strophanthin toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

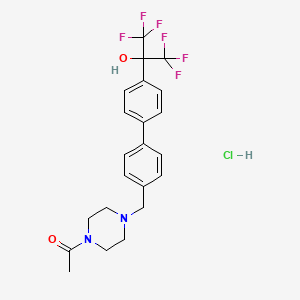

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

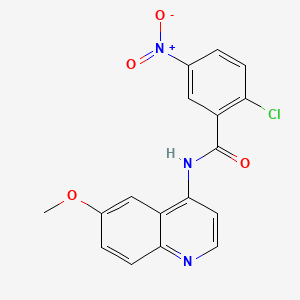

![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

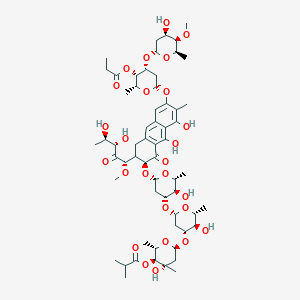

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

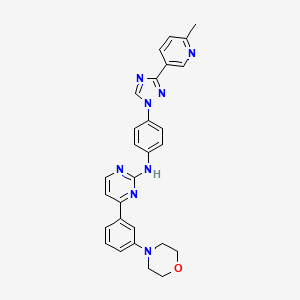

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)